Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 179022-43-6) is a bicyclic compound featuring a strained [3.1.0]hexane core with an amino group and an ethyl ester moiety. Its molecular formula is C₈H₁₄ClNO₂, with a molar mass of 191.66 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it valuable in pharmaceutical synthesis, particularly as a building block for allosteric inhibitors targeting mutant isocitrate dehydrogenase (IDH) . The stereochemistry (1R,5S,6R configuration) is critical for its biological activity, as seen in intermediates used to optimize IDH inhibitors .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
NJXGZHKRXWHTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method is efficient and allows for the production of the compound on a gram scale . The reaction conditions include the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.
Scientific Research Applications
There seems to be some confusion in the search results, with some results referring to "Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride" and others to "Ethyl rel-(1R, 5S, 6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride". This article will focus on the applications of compounds with the "bicyclo[3.1.0]hexane" core structure, while noting the specific applications of "Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" where possible.
General Information
"Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" has the molecular formula and a molecular weight of 191.65 g/mol . "Ethyl rel-(1R, 5S, 6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" shares the same molecular formula and a similar molecular weight of 191.66 .
Scientific Research Applications
Compounds with the bicyclo[3.1.0]hexane core structure are useful as building blocks for synthesizing more complex molecules in chemistry. These compounds are also candidates for studying enzyme interactions and receptor binding in biology due to their unique structure. They are investigated for potential use in developing new pharmaceuticals, particularly for treating psychiatric disorders and cancer in medicine. Moreover, their high ring strain and stability make them valuable for creating durable materials and as precursors in various chemical processes in industry.
Chemical Reactions
"Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride" can undergo reduction and substitution reactions. Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The products of these reactions depend on the specific conditions and reagents used; oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
Pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-Azabicyclo[3.1.0]hexane-6-Carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂ (identical to the target compound) .
- Key Difference: The nitrogen atom is positioned at the 3-aza position instead of the 6-amino site.
- Synthesis : Prepared via similar routes, including halogen displacement and ester hydrolysis .
- Applications: Used in intermediates for kinase inhibitors but shows reduced specificity for IDH compared to the 6-amino derivative .
Methyl Piperidine-4-Carboxylate Hydrochloride
Ethyl 3-Oxa-Bicyclo[3.1.0]hexane-6-Carboxylate
Methyl exo-3-Azabicyclo[3.1.0]hexane-6-Carboxylate Hydrochloride
- Molecular Formula: C₇H₁₁ClNO₂ .
- Key Difference : Exo stereochemistry at the 6-position and a methyl ester instead of ethyl.
- Impact : Smaller ester group reduces lipophilicity (clogP ≈ 0.5 vs. 1.2 for ethyl), affecting membrane permeability .
Structural and Functional Analysis Table
Pharmacological and Industrial Relevance
- Target Compound : Preferred in IDH inhibitor development due to optimal steric and electronic properties for allosteric binding .
- Fluorinated Derivatives (e.g., Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate): Fluorine enhances metabolic stability but reduces solubility (clogP +0.8) .
- Hydroxyl Variants (e.g., 3-Azabicyclo[3.1.0]hexan-6-ol HCl): Increased hydrophilicity (clogP −1.2) limits blood-brain barrier penetration .
Biological Activity
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
This compound has the following structural formula:
- Molecular Formula : C9H15NO2
- Molecular Weight : 171.23 g/mol
- IUPAC Name : Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate; hydrochloride
- SMILES : CCOC(=O)C1(C2C1CCC2)N
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
- Receptor Binding : It has been suggested that this compound may bind to neurotransmitter receptors, which could have implications for neurological disorders.
Neuropharmacological Effects
Ethyl 6-aminobicyclo[3.1.0]hexane derivatives are being explored for their potential effects on the central nervous system, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that related bicyclic compounds could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a potential for modulating synaptic transmission .
- Neuroprotective Effects :
- Antimicrobial Activity :
Comparative Biological Activity of Bicyclic Compounds
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Enzyme Interaction |
|---|---|---|---|
| Ethyl 6-Aminobicyclo[3.1.0]hexane | Pending | Potential Modulator | Possible Inhibitor |
| Methyl 6-Aminobicyclo[3.1.0]hexane | Moderate | Neuroprotective in Models | Inhibits Metabolic Enzymes |
| Tert-butyl 6-Aminobicyclo[3.1.0]hexane | High | Limited Studies | Active Inhibitor |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride with optimal yield?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions, such as the dirhodium(II)-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. Key parameters include:
- Catalyst loading : Lower catalyst concentrations (e.g., 0.005 mol%) can improve yield selectivity but may reduce overall efficiency .
- Temperature and solvent : Reactions are often conducted at 40–60°C in dichloromethane or toluene to stabilize intermediates .
- Post-reaction purification : Chromatography or recrystallization ensures >95% purity, critical for downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclo[3.1.0]hexane core?
- Methodological Answer :
- NMR spectroscopy : H and C NMR resolve bridgehead protons and carbons, with characteristic shifts for the bicyclic system (e.g., δ 1.5–2.5 ppm for cyclopropane protons) .
- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, especially for resolving exo/endo configurations .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm) .
Q. What protocols ensure compound stability during storage?
- Methodological Answer :
- Storage conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Solubility considerations : Use anhydrous DMSO or ethanol for stock solutions to avoid degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during cyclopropanation with dirhodium catalysts?
- Methodological Answer : Yield variations (8–66%) arise from competing pathways. Strategies include:
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and optimize quenching times .
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving selectivity .
- Catalyst screening : Alternative catalysts like copper(I) triflate can bypass dirhodium limitations .
Q. What computational methods predict the reactivity of the amino and ester groups?
- Methodological Answer :
- Density Functional Theory (DFT) : Models nucleophilic attack on the ester carbonyl, revealing activation energies for hydrolysis or aminolysis .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
Q. How do fluorine substituents influence biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability and target binding via:
- Electron-withdrawing effects : Polarizes the bicyclic core, increasing electrophilicity at the amino group for covalent inhibitor design .
- Lipophilicity adjustment : Fluorinated analogs show improved blood-brain barrier penetration in neuropharmacology studies .
Q. What strategies assess enantiomeric purity in stereoselective syntheses?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of H signals .
Q. How can in vitro pharmacological data be correlated with in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma protein binding and clearance rates in rodent models to predict human doses .
- Comparative transcriptomics : Profile gene expression changes in primary cell lines vs. animal tissues to validate target engagement .
Data Contradiction Analysis
Q. How to address conflicting solubility data across studies?
- Methodological Answer : Discrepancies arise from polymorphic forms or counterion effects. Standardize testing via:
- Hansen Solubility Parameters : Quantify interactions in solvents like THF or acetonitrile to identify optimal formulations .
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers that may skew solubility measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
